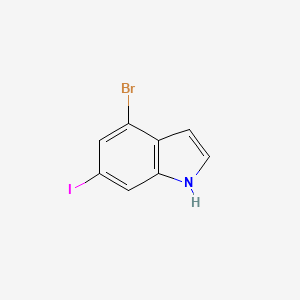

4-Bromo-6-iodo-1H-indole

描述

Structure

3D Structure

属性

IUPAC Name |

4-bromo-6-iodo-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrIN/c9-7-3-5(10)4-8-6(7)1-2-11-8/h1-4,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHTFZEOIVYZUIY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC2=C1C(=CC(=C2)I)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrIN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10646498 | |

| Record name | 4-Bromo-6-iodo-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10646498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

321.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

850334-30-4 | |

| Record name | 4-Bromo-6-iodo-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10646498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 4 Bromo 6 Iodo 1h Indole

Strategic Retrosynthesis of 4-Bromo-6-iodo-1H-indole

A plausible retrosynthetic analysis of this compound suggests that the target molecule can be disconnected at the C-Br and C-I bonds, leading back to the parent indole (B1671886) scaffold. This approach presupposes the feasibility of regioselective halogenation of the indole ring. The key challenge lies in the controlled introduction of two different halogen atoms at the C4 and C6 positions.

Alternatively, a convergent strategy could be envisioned where a pre-functionalized benzene (B151609) derivative, already bearing the bromo and iodo substituents in a 1-bromo-3-iodo-4-amino arrangement, undergoes a cyclization reaction to form the indole ring. Classical indole syntheses such as the Fischer, Bischler, or Leimgruber-Batcho methods could be adapted for this purpose. quimicaorganica.org The choice between a linear synthesis involving sequential halogenation of the indole core and a convergent synthesis starting from a polysubstituted aniline (B41778) precursor would depend on the availability of starting materials and the efficiency of the key regioselective steps.

Regioselective Halogenation Approaches for Indole Derivatives

The direct halogenation of the indole nucleus is a fundamental transformation, though controlling the position of substitution on the benzene ring (C4, C5, C6, and C7) is notoriously difficult due to the high reactivity of the pyrrole (B145914) ring, particularly at the C3 position. acs.org

Direct Bromination Protocols at the C4 Position

Achieving direct and selective bromination at the C4 position of an indole is a challenging task. The inherent electronic properties of the indole ring favor electrophilic substitution at other positions. However, the use of directing groups has emerged as a powerful strategy to overcome this challenge. For instance, a pivaloyl group at the C3 position can direct arylation to the C4 and C5 positions. acs.org More specifically, a unified method for direct C4-H halogenation of indoles has been developed using anthranilic acids as transient directing groups in a palladium-catalyzed process. This method allows for the installation of bromine at the C4-position with high selectivity using N-bromosuccinimide (NBS) as the bromine source. acs.org

Direct Iodination Protocols at the C6 Position

The regioselective introduction of iodine at the C6 position of the indole ring is also a significant synthetic hurdle. Similar to C4-functionalization, directing group strategies are often necessary to achieve the desired selectivity. For example, an N–P(O)tBu2 directing group has been shown to facilitate the copper-catalyzed arylation of indoles at the C6 position. acs.org While this demonstrates the feasibility of directing reactions to C6, specific protocols for direct iodination at this position are less common. However, the principles of directing group-assisted C-H activation suggest that a similar strategy could be employed for iodination, potentially using an iodine source like N-iodosuccinimide (NIS). Ruthenium-catalyzed C-H alkylation at the C6 position has also been achieved using a combination of an N-pyrimidinyl directing group and an ancillary ester directing group at C3, indicating that the C6 position can be activated for functionalization. acs.org

Sequential Halogenation Strategies and Positional Control (e.g., for 4-bromo-6-iodo vs. other isomers)

The synthesis of this compound necessitates a sequential halogenation strategy with precise positional control. The order of introduction of the bromine and iodine atoms is critical and would likely depend on the directing and activating/deactivating effects of the first halogen substituent on the subsequent halogenation step.

One hypothetical approach could involve the initial regioselective bromination at the C4 position, potentially using a directing group strategy as described in section 2.2.1. The resulting 4-bromoindole (B15604) would then be subjected to iodination. The electronic effect of the C4-bromo substituent would influence the position of the second halogenation. To achieve C6-iodination, a directing group would likely be required to override the inherent directing effects of the indole nitrogen and the C4-bromo group.

Conversely, starting with a C6-iodinated indole and subsequently brominating at the C4 position presents similar challenges of regiocontrol. The development of a successful sequential halogenation protocol would require careful selection of protecting groups, directing groups, and halogenating agents to ensure the desired 4-bromo-6-iodo substitution pattern is obtained over other possible dihalogenated isomers. A consecutive four-component synthesis has been reported for trisubstituted 3-iodoindoles, which involves an iodination step, showcasing the possibility of incorporating iodination into a multi-step sequence. nih.gov

Mechanism-Based Control of Halogenation Regioselectivity

The control of regioselectivity in the electrophilic halogenation of indoles is governed by the electronic and steric properties of the indole ring and any existing substituents, as well as the nature of the halogenating agent and reaction conditions. The indole nucleus is an electron-rich aromatic system, and electrophilic attack is generally favored at the C3 position of the pyrrole ring due to the ability of the nitrogen atom to stabilize the resulting cationic intermediate through resonance. beilstein-journals.org

To achieve halogenation on the benzene ring, the more reactive C3 position must typically be blocked. Even with a blocked C3 position, controlling selectivity between the C4, C5, C6, and C7 positions is challenging. The use of directing groups provides a mechanism-based approach to control regioselectivity. These groups typically coordinate to a metal catalyst, forming a metallacyclic intermediate that brings the catalyst into proximity with a specific C-H bond, thereby facilitating its functionalization. acs.org The size and geometry of this metallacycle are key factors in determining which C-H bond is activated. For instance, different directing groups on the indole nitrogen can direct functionalization to different positions on the benzene ring. acs.orgacs.org

Palladium-Catalyzed Cross-Coupling Reactions in this compound Synthesis

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis and offer versatile strategies for the construction of substituted indoles. nih.gov These reactions could be employed in the synthesis of this compound in several ways.

One approach involves the use of a dihaloindole as a scaffold for further functionalization. For example, if a 4,6-dibromoindole or 4,6-diiodoindole could be synthesized, the differential reactivity of the C-Br and C-I bonds in palladium-catalyzed reactions (e.g., Suzuki, Stille, or Sonogashira couplings) could be exploited to selectively introduce other substituents.

Alternatively, palladium catalysis can be used to construct the indole ring itself. For instance, a palladium/norbornene-catalyzed ortho-amination/ipso-Heck cyclization cascade has been developed for the synthesis of C3,C4-disubstituted indoles from ortho-substituted aryl iodides. A similar strategy could potentially be adapted to start with a 2,4-dihaloaniline derivative to construct the 4-haloindole core, with the second halogen being introduced at a later stage. The versatility of palladium catalysis allows for the formation of C-C, C-N, and C-X bonds, making it a powerful tool in the multi-step synthesis of complex molecules like this compound.

Interactive Data Table: Halogenation Reagents and Directing Groups

| Position | Halogen | Reagent | Directing Group | Catalyst |

| C4 | Br | N-Bromosuccinimide (NBS) | Anthranilic Acid (transient) | Palladium |

| C6 | Aryl | Diaryl-iodonium triflate | N–P(O)tBu2 | Copper |

| C6 | Alkyl | - | N-pyrimidinyl and C3-ester | Ruthenium |

Sonogashira Coupling for Carbon-Carbon Bond Formation with Bromo/Iodo Indoles

The Sonogashira coupling is a robust method for forming carbon-carbon bonds between terminal alkynes and aryl or vinyl halides. libretexts.orgwikipedia.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. wikipedia.orgorganic-chemistry.org For a dihalogenated substrate like this compound, the inherent difference in reactivity between the C-I and C-Br bonds allows for selective alkynylation. The reaction preferentially occurs at the more reactive C-I bond at the 6-position under carefully controlled conditions. wikipedia.org This regioselectivity enables the introduction of an alkyne group at the C-6 position while leaving the C-4 bromine available for subsequent transformations.

Key to achieving high selectivity is the fine-tuning of reaction parameters such as temperature, catalyst system, and reaction time. Copper-free Sonogashira protocols have also been developed, which can sometimes offer improved selectivity and functional group tolerance. nih.gov The choice of palladium catalyst and ligands is also crucial; for instance, catalysts incorporating bulky, electron-rich phosphine (B1218219) ligands can facilitate the reaction under milder conditions. libretexts.org

Table 1: Typical Conditions for Selective Sonogashira Coupling at the C-6 Position

| Parameter | Condition | Purpose |

| Catalyst | Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄ | Provides the active Pd(0) species for the catalytic cycle. |

| Co-catalyst | Copper(I) iodide (CuI) | Facilitates the formation of the copper acetylide intermediate. |

| Base | Triethylamine (TEA), Diisopropylamine (DIPA) | Acts as a solvent and neutralizes the HX byproduct. |

| Solvent | Tetrahydrofuran (B95107) (THF), Dimethylformamide (DMF) | Solubilizes reactants. |

| Temperature | Room temperature to moderate heating | Controlled temperature maximizes selectivity for the C-I bond. |

Suzuki-Miyaura Cross-Coupling for Aryl-Aryl Bond Formation

The Suzuki-Miyaura coupling is one of the most versatile methods for forming C(sp²)–C(sp²) bonds, reacting an organoboron species (like a boronic acid or ester) with an organohalide. libretexts.orgwikipedia.org In the context of this compound, this reaction provides a direct route to biaryl and heteroaryl-substituted indoles. The catalytic cycle involves the oxidative addition of the organohalide to a Pd(0) complex, followed by transmetalation with the boronic acid derivative and reductive elimination to yield the final product. libretexts.org

Similar to the Sonogashira coupling, the Suzuki-Miyaura reaction can be performed selectively at the 6-position. By employing milder reaction conditions and carefully chosen palladium catalysts, the C-I bond can be preferentially coupled, preserving the C-Br bond for further functionalization. nih.gov This stepwise approach is invaluable for the synthesis of complex, polysubstituted indole derivatives. A wide range of aryl and heteroaryl boronic acids can be used, demonstrating the reaction's broad substrate scope and functional group tolerance. nih.govmdpi.com

Table 2: Optimized Conditions for Regioselective Suzuki-Miyaura Coupling

| Component | Example | Role |

| Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂ | Catalyzes the C-C bond formation. |

| Boron Reagent | Arylboronic acid, Arylboronic ester | Source of the aryl group. |

| Base | K₂CO₃, Cs₂CO₃, Na₂CO₃ | Activates the boronic acid for transmetalation. |

| Solvent | Dioxane/H₂O, Toluene, DMF | Provides the reaction medium. |

| Temperature | 80-110 °C | Affects reaction rate and selectivity. |

Stille Coupling and Other Organometallic Approaches

The Stille coupling reaction utilizes organotin compounds (organostannanes) to couple with organic halides, catalyzed by palladium. organic-chemistry.orgwikipedia.org This method is known for its tolerance of a wide array of functional groups, and the organostannane reagents are generally stable to air and moisture. wikipedia.orglibretexts.org For this compound, the Stille reaction offers another pathway for selective C-C bond formation, again favoring the more labile C-I bond at the 6-position under controlled conditions. libretexts.org

The mechanism involves oxidative addition, transmetalation, and reductive elimination. wikipedia.orgnrochemistry.com A key advantage is the ability to use organostannanes that are otherwise difficult to incorporate via other coupling methods. However, a significant drawback is the toxicity of tin compounds and the difficulty in removing tin byproducts from the reaction products. organic-chemistry.org Other organometallic approaches, such as the Negishi coupling (using organozinc reagents) and Hiyama coupling (using organosilicon reagents), also provide viable, albeit less common, alternatives for functionalizing dihalogenated indoles.

Table 3: General Parameters for Stille Cross-Coupling

| Component | Reagent/Condition | Function |

| Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | Active catalyst for the coupling cycle. |

| Tin Reagent | R-Sn(Bu)₃, R-Sn(Me)₃ | Transfers the organic group (R) to palladium. |

| Solvent | Toluene, THF, DMF | Solubilizes reactants and facilitates the reaction. |

| Additives | LiCl, CuI | Can accelerate the transmetalation step. |

| Temperature | 50-120 °C | Reaction temperature is optimized for substrate and catalyst. |

Development of Novel Catalytic Systems for Halogenated Indole Synthesis

The synthesis of highly substituted and halogenated indoles has driven the development of new and more efficient catalytic systems. Modern catalysis focuses on achieving higher yields, milder reaction conditions, and greater functional group tolerance. For cross-coupling reactions on substrates like this compound, advancements include the use of N-heterocyclic carbene (NHC) ligands for palladium. These ligands can form highly stable and active catalysts capable of facilitating difficult couplings, including those with less reactive aryl chlorides.

Furthermore, research into transition-metal-catalyzed C-H activation offers a novel approach to indole functionalization, potentially bypassing the need for pre-halogenated substrates. However, for building upon the this compound core, the focus remains on improving catalysts for cross-coupling. This includes developing systems that enhance the reactivity difference between the C-I and C-Br bonds to achieve near-perfect regioselectivity. Research also explores more sustainable and economical catalyst systems, such as those based on copper or nickel, as alternatives to palladium. ijpba.inforesearchgate.net

Cyclization-Based Synthetic Routes to the this compound Scaffold

Constructing the dihalogenated indole core from acyclic precursors is a fundamental challenge. Modern variations of classical indole syntheses have been adapted to accommodate the electronic and steric demands of multiple halogen substituents.

Modern Variants of Fischer Indole Synthesis for Polyhalogenated Indoles

The Fischer indole synthesis is a classic and versatile method for preparing indoles from the reaction of a phenylhydrazine (B124118) with an aldehyde or ketone under acidic conditions. wikipedia.orgalfa-chemistry.com To produce this compound, this method would require a (2-bromo-4-iodophenyl)hydrazine as the starting material. The reaction proceeds through the formation of a phenylhydrazone, which then undergoes a wikipedia.orgwikipedia.org-sigmatropic rearrangement followed by cyclization and elimination of ammonia. wikipedia.orgnih.gov

The presence of multiple electron-withdrawing halogen atoms on the phenylhydrazine ring can deactivate it towards the key rearrangement step, often requiring harsher acidic conditions or higher temperatures. organic-chemistry.org Modern advancements have sought to mitigate these issues. The Buchwald modification, for example, employs a palladium-catalyzed cross-coupling of aryl bromides and hydrazones to form the necessary N-arylhydrazone intermediate in situ, expanding the scope of the reaction. wikipedia.org This approach could be adapted for the synthesis of the requisite polyhalogenated hydrazone precursors under milder conditions.

Larock Indolization and Related Annulation Reactions

The Larock indole synthesis is a powerful palladium-catalyzed heteroannulation of an o-haloaniline with a disubstituted alkyne to form 2,3-disubstituted indoles. wikipedia.orgub.edu This reaction is highly valuable for constructing substituted indole rings and generally tolerates a wide variety of functional groups, including other halogens. nih.gov

To synthesize the this compound scaffold via this route, a starting material such as 2-amino-3,5-dibromotoluene (B189320) could potentially be used, followed by further halogenation, or more directly, a suitably substituted o-iodo or o-bromoaniline like 2-iodo-4-bromo-6-chloroaniline. The reaction mechanism involves oxidative addition of the o-haloaniline to Pd(0), alkyne insertion, and subsequent intramolecular cyclization. wikipedia.org The regioselectivity is often controlled by the steric bulk of the alkyne substituents. nih.gov Recent advances have focused on developing more active catalyst systems, including those with NHC ligands, to improve yields and expand the substrate scope to include less reactive o-bromo and even o-chloroanilines. ijpba.inforsc.org

Reductive Cyclization of Nitrobenzene Derivatives Leading to Halogenated Indoles

The reductive cyclization of ortho-substituted nitroaromatics is a cornerstone in indole synthesis, with the Leimgruber-Batcho indole synthesis being a prominent example. semanticscholar.orgclockss.orgwikipedia.org This methodology allows for the construction of the indole core with substituents at positions 4, 5, 6, or 7 without the issue of isomeric mixtures. clockss.org The key precursor for the synthesis of this compound via this route would be 2-methyl-3-bromo-5-iodo-1-nitrobenzene.

The synthesis of such a precursor, while not explicitly detailed in the literature for this specific substitution pattern, can be conceptually designed based on established electrophilic aromatic substitution reactions on substituted toluenes. The directing effects of the methyl, bromo, and iodo groups would need to be carefully considered to achieve the desired isomer.

Once the precursor is obtained, the Leimgruber-Batcho synthesis proceeds in two main steps. First, the ortho-nitrotoluene derivative is condensed with a formamide (B127407) acetal (B89532), such as N,N-dimethylformamide dimethyl acetal (DMF-DMA), to form an enamine. wikipedia.org This intermediate is a push-pull olefin, often intensely colored, which is then subjected to reductive cyclization. wikipedia.org

A variety of reducing agents can be employed for the cyclization step, including catalytic hydrogenation with palladium on carbon or Raney nickel, as well as chemical reducing agents like iron in acetic acid or sodium dithionite. clockss.org The choice of reducing agent can be critical to the success of the reaction, especially when dealing with sensitive functional groups like halogens.

Table 1: Potential Reaction Conditions for the Reductive Cyclization Step

| Reducing Agent | Catalyst/Solvent | Temperature | Potential Outcome |

| H₂ | Palladium on Carbon / Benzene | Room Temperature | High yield of indole |

| Hydrazine | Raney Nickel / Benzene | Reflux | Effective for nitro group reduction |

| Fe | Acetic Acid | Reflux | Classical and cost-effective method |

| Na₂S₂O₄ | Aqueous solution | Varies | Mild reduction conditions |

Tandem Reaction Sequences for Efficient Indole Ring Construction

Tandem or cascade reactions offer a powerful approach to increase molecular complexity in a single synthetic operation, often leading to higher efficiency and better atom economy. For the synthesis of this compound, a tandem Sonogashira coupling followed by cyclization is a plausible and attractive strategy.

This approach would likely start from a suitably substituted aniline, such as 2-amino-3-bromo-5-iodobenzaldehyde. The synthesis of this precursor could be achieved from o-aminobenzaldehyde through a carefully orchestrated sequence of halogenation reactions, potentially utilizing hydrogen peroxide as a green oxidant. The synthesis of 2-amino-3,5-dibromobenzaldehyde (B195418) has been reported, providing a precedent for such transformations.

The tandem reaction would involve the palladium-catalyzed Sonogashira coupling of the amino-iodobenzaldehyde with a terminal alkyne. The resulting ortho-alkynyl aniline derivative would then undergo an intramolecular cyclization to form the indole ring. This cyclization can be promoted by various catalysts, including palladium, copper, or even molecular iodine.

Table 2: Key Steps in a Hypothetical Tandem Synthesis

| Step | Reaction Type | Key Reagents | Intermediate/Product |

| 1 | Halogenation | Br₂, H₂O₂ | 2-amino-3-bromo-5-iodobenzaldehyde |

| 2 | Sonogashira Coupling | Terminal alkyne, Pd catalyst, Cu co-catalyst | 2-(alkynyl)-3-bromo-5-iodoaniline derivative |

| 3 | Cyclization | Base or transition metal catalyst | This compound derivative |

Functional Group Interconversions and Transformations on the Indole Nucleus

Conversion of Indolines to Indoles

The dehydrogenation or oxidation of an indoline (B122111) (2,3-dihydroindole) is a versatile method for the synthesis of indoles. researchgate.net This strategy allows for the introduction of substituents on the indole ring that might not be compatible with the conditions of direct indole synthesis. A potential route to this compound could involve the synthesis of the corresponding 4-bromo-6-iodo-indoline followed by its aromatization.

The synthesis of the indoline precursor could be achieved through various methods, including the cyclization of appropriate precursors. Once the di-halogenated indoline is obtained, its conversion to the indole can be accomplished using a range of oxidizing agents. Palladium on carbon (Pd/C) is a commonly used and efficient catalyst for this dehydrogenation. researchgate.net

Reduction of Oxindoles and Related Heterocycles

The reduction of oxindoles (2-indolinones) provides another avenue to access the indole core. This approach is particularly useful when the corresponding oxindole (B195798) is more readily available than the indole itself. The synthesis of 4-bromo-6-iodo-oxindole would be the initial step in this strategy. The reduction of the oxindole to the indole can be achieved using strong reducing agents such as lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃).

Strategies Involving o-Alkynylanilines as Precursors

The cyclization of o-alkynylanilines is a powerful and widely used method for the synthesis of indoles. This approach offers a high degree of flexibility in introducing substituents on both the benzene and pyrrole rings of the indole nucleus. The key precursor for the synthesis of this compound via this route would be 2-alkynyl-3-bromo-5-iodoaniline.

The synthesis of this precursor can be envisioned through a Sonogashira coupling of a di-halogenated aniline, such as 2-amino-1,5-dibromo-3-iodobenzene, with a suitable terminal alkyne. The subsequent cyclization of the o-alkynylaniline can be catalyzed by a variety of transition metals, with palladium and copper being the most common. Molecular iodine has also been shown to catalyze such cyclizations through an iodocyclization–protodeiodination sequence.

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry are increasingly being integrated into modern synthetic organic chemistry to minimize environmental impact and enhance safety. The synthesis of a complex molecule like this compound can benefit from the application of these principles.

One key aspect is the use of safer and more environmentally benign reagents and solvents. For instance, the use of hydrogen peroxide as an oxidant in halogenation reactions is a greener alternative to traditional halogenating agents. google.com Similarly, employing catalytic methods, such as the halide-catalyzed oxidation of indoles using oxone as the terminal oxidant, represents a more sustainable approach. semanticscholar.orgnih.gov

Atom economy is another important principle, which can be maximized by employing tandem or one-pot reactions that minimize the number of synthetic steps and purification procedures. The tandem Sonogashira coupling and cyclization strategy is a prime example of an atom-economical approach to indole synthesis.

Furthermore, the development of synthetic routes that utilize renewable feedstocks and minimize waste generation is a central goal of green chemistry. While the synthesis of a highly functionalized molecule like this compound may currently rely on traditional starting materials, future research may focus on developing more sustainable pathways from bio-based resources. The use of microwave-assisted synthesis can also contribute to greener processes by reducing reaction times and energy consumption.

Solvent-Free and Aqueous Reaction Conditions

The development of synthetic protocols that minimize or eliminate the use of volatile organic solvents is a cornerstone of green chemistry. Such approaches reduce environmental impact, decrease costs associated with solvent purchasing and disposal, and often lead to simpler reaction workups.

Solvent-Free Synthesis:

Solvent-free, or solid-state, reactions represent a highly efficient and environmentally friendly synthetic strategy. In the context of indole synthesis, methods like the Bischler indole synthesis have been adapted to solvent-free conditions. organic-chemistry.org This approach typically involves the solid-state reaction of an appropriately substituted aniline with an α-haloketone in the presence of a base, followed by cyclization induced by microwave irradiation. organic-chemistry.org For this compound, a potential precursor could be synthesized under neat conditions, thereby significantly reducing solvent waste.

Another notable solvent-free method involves the metal-free cyclocondensation of arylhydrazines with nitroalkenes, catalyzed by molecular iodine (I₂) and diethyl phosphite (B83602) at room temperature. sci-hub.se This reaction proceeds with high efficiency and demonstrates that complex indole scaffolds can be assembled without the need for solvents, which enhances process safety and sustainability. sci-hub.se Furthermore, the use of I₂/DMSO has been reported as an eco-friendly catalytic system for the synthesis of 3-chalcogenyl-indoles under solvent- and metal-free conditions, highlighting a trend towards greener catalytic systems. researchgate.netsemanticscholar.org

Aqueous Reaction Conditions:

Water is an ideal solvent for green chemistry due to its non-toxic, non-flammable, and abundant nature. While many organic reactions are traditionally performed in anhydrous organic solvents, methodologies for conducting indole synthesis in aqueous media are emerging. For instance, the synthesis of 4-Hydroxy Indole, a key pharmaceutical intermediate, can be achieved in an aqueous medium under mild conditions. actascientific.com Halogenation of indoles, a critical step for producing compounds like this compound, can be performed using green oxidation systems. The use of oxone in conjunction with halide salts in aqueous or mixed aqueous-organic systems provides a sustainable method for generating reactive halogenating species in situ, avoiding the use of hazardous traditional halogenating agents. organic-chemistry.org

| Method Type | Key Features | Potential Applicability for this compound | Reference |

| Solvent-Free | Solid-state reaction, often microwave-assisted, reduced waste. | Cyclization of a di-halogenated N-phenacylaniline precursor. | organic-chemistry.org |

| Aqueous | Use of water as a solvent, non-toxic, sustainable. | Halogenation steps using oxone-halide systems. | organic-chemistry.org |

| Catalytic | Metal-free systems (e.g., I₂/DMSO), high efficiency. | Catalytic cyclization or functionalization of the indole core. | sci-hub.seresearchgate.net |

Microwave-Assisted and Photochemical Syntheses

To accelerate reaction rates and improve energy efficiency, chemists have turned to alternative energy sources like microwaves and light. These techniques often provide unique reaction pathways and improved yields compared to conventional heating.

Microwave-Assisted Synthesis:

Microwave-assisted organic synthesis (MAOS) has become an invaluable tool for accelerating a wide range of chemical transformations, including the synthesis of indole heterocycles. nih.gov Reactions that typically require hours or days of conventional heating can often be completed in minutes under controlled microwave irradiation. organic-chemistry.orgnih.gov Classical indole syntheses such as the Fischer, Bischler, and Madelung reactions have been successfully adapted to microwave conditions. nih.gov For example, the one-pot, three-component synthesis of polysubstituted indoles under Sonogashira conditions is significantly enhanced by microwave irradiation, tolerating various functional groups including halides. nih.gov This suggests that a convergent synthesis of this compound or its precursors could be efficiently achieved using this technology. The solvent-free Bischler synthesis, for instance, utilizes microwave irradiation for the final cyclization step, achieving good yields in seconds. organic-chemistry.org

Photochemical Syntheses:

| Energy Source | Method | Advantages | Potential Application | Reference |

| Microwave | Bischler Synthesis | Rapid heating, reduced reaction times (seconds to minutes), improved yields. | Final cyclization step for indole ring formation. | organic-chemistry.org |

| Microwave | Sonogashira Coupling | One-pot, multi-component reaction, tolerates halides. | Assembly of a polysubstituted indole core. | nih.gov |

| Visible Light | Photocatalysis | Mild reaction conditions, high selectivity, novel reaction pathways. | C-C bond formation using a halogenated indole precursor. | rsc.org |

| Light/Enzyme | Photobiocatalysis | Green and atom-economic halogenation. | Selective enzymatic introduction of halogen atoms. | researchgate.net |

Atom Economy and Waste Minimization in Halogenated Indole Production

The principles of atom economy and waste minimization are central to designing sustainable chemical processes. These concepts focus on maximizing the incorporation of atoms from the starting materials into the final product and reducing the generation of byproducts and waste.

Atom Economy:

Atom economy is a measure of the efficiency of a chemical reaction in converting reactants to the desired product. Multicomponent reactions (MCRs) are inherently atom-economical as they combine three or more starting materials in a single step, with most atoms being incorporated into the final structure. rsc.org Designing an MCR-based synthesis for this compound would represent a significant step towards a more sustainable process compared to traditional linear syntheses. Catalytic reactions are also superior in terms of atom economy, as they avoid the use of stoichiometric reagents that are consumed during the reaction and end up as waste. The use of halide catalysis for indole oxidation, for example, employs a catalytic amount of a halide salt with a green oxidant like oxone, representing a significant improvement over methods using stoichiometric amounts of toxic heavy metals or organic oxidants. researchgate.net

Waste Minimization:

Waste minimization is often quantified using metrics such as the Environmental Factor (E-factor), which is the ratio of the mass of waste to the mass of the product. A lower E-factor signifies a greener process. Strategies to minimize waste in the production of halogenated indoles include:

Catalysis: Using catalytic rather than stoichiometric reagents drastically reduces waste. An indole-catalyzed protocol for the electrophilic bromination of aromatics provides an environmentally benign alternative to traditional methods. rsc.org

Solvent Choice: Eliminating hazardous solvents (e.g., chlorinated hydrocarbons) or replacing them with greener alternatives like water or performing reactions under solvent-free conditions minimizes a major source of chemical waste. organic-chemistry.orgrsc.org

Process Design: A waste-minimized approach for the synthesis of iodinated organic borazines highlights the importance of merging unconventional activation techniques (like mechanochemistry) with metrics-oriented synthetic design to reduce the E-factor significantly. rsc.orgresearchgate.net

By applying these green chemistry principles, the synthesis of this compound can be designed to be not only efficient but also environmentally responsible, aligning with the modern demands of sustainable chemical manufacturing. rsc.org

Reactivity and Derivatization Strategies for 4 Bromo 6 Iodo 1h Indole

Differential Reactivity of Halogen Substituents at C4 and C6 Positions

The bromine and iodine atoms at the C4 and C6 positions, respectively, impart unique chemical properties to the indole (B1671886) scaffold. Their differing electronegativity, atomic size, and carbon-halogen bond strengths are the principal factors that dictate the regioselectivity of subsequent chemical transformations.

The indole nucleus is an electron-rich aromatic system, which makes it inherently susceptible to electrophilic aromatic substitution. wikipedia.org The pyrrole (B145914) portion of the molecule is significantly more activated towards electrophiles than the benzene (B151609) ring. Classically, electrophilic attack on an indole occurs preferentially at the C3 position due to the ability of the nitrogen atom to stabilize the resulting cationic intermediate (the arenium ion). masterorganicchemistry.com

Despite the presence of these deactivating groups, the pyrrole ring remains the more electron-rich and reactive part of the molecule. Therefore, electrophilic substitution is still expected to occur preferentially on the five-membered ring, primarily at C3, and potentially at C2. Functionalization on the benzene ring (at C5 or C7) via electrophilic substitution is considerably more challenging and typically requires the installation of a directing group on the indole nitrogen to achieve site-selectivity. rsc.orgnih.gov

Direct nucleophilic aromatic substitution (SNAr) on the 4-Bromo-6-iodo-1H-indole core is generally not a viable synthetic strategy. The SNAr mechanism requires the aromatic ring to be electron-deficient, usually through the presence of potent electron-withdrawing groups (like nitro groups) positioned ortho or para to the leaving group. The indole ring system is inherently electron-rich, and the halogen substituents are not sufficient to activate the ring towards nucleophilic attack. Consequently, attempts to displace the bromide or iodide with common nucleophiles under standard SNAr conditions are typically unsuccessful. Transformations that achieve formal nucleophilic substitution at the C4 or C6 positions are almost exclusively carried out via transition-metal-catalyzed cross-coupling reactions, which operate through a different mechanistic manifold.

The distinct reactivity of the C4-Br and C6-I bonds is rooted in the fundamental differences between bromine and iodine.

Electronic Effects : Bromine is more electronegative than iodine (2.96 vs. 2.66 on the Pauling scale). This results in a stronger inductive electron-withdrawing effect from bromine, making the adjacent carbon slightly more electron-poor.

Bond Strength : The Carbon-Iodine (C-I) bond is significantly weaker and longer than the Carbon-Bromine (C-Br) bond. The average bond dissociation energy for a C-I bond on an aromatic ring is approximately 280 kJ/mol, whereas for a C-Br bond, it is around 336 kJ/mol. This difference is a critical factor in metal-catalyzed reactions.

Polarizability and Size : Iodine is larger and its electron cloud is more polarizable than that of bromine. This increased polarizability facilitates the interaction of the C-I bond with the d-orbitals of a transition metal center, which is a key step in oxidative addition.

Steric Effects : The larger atomic radius of iodine compared to bromine can introduce greater steric hindrance around the C6 position, which can influence the approach of catalysts and reagents, although this is often secondary to the electronic and bond-energy effects.

These combined effects mean that the C-I bond is more labile and reactive, particularly in the context of oxidative addition to a low-valent metal center, which is the first step in most cross-coupling catalytic cycles.

Advanced Functionalization via Cross-Coupling Chemistries

The most powerful and widely used method for the derivatization of this compound is transition-metal-catalyzed cross-coupling. This family of reactions leverages the differential reactivity of the C-I and C-Br bonds to achieve highly selective and versatile molecular construction.

In palladium-catalyzed cross-coupling reactions such as the Suzuki, Sonogashira, Heck, and Buchwald-Hartwig reactions, the initial and rate-determining step is typically the oxidative addition of the organohalide to the palladium(0) catalyst. nih.gov Due to the significantly lower bond dissociation energy of the C-I bond compared to the C-Br bond, the palladium catalyst will selectively activate the C-I bond at the C6 position. researchgate.netthieme-connect.com

This chemoselectivity allows for the functionalization of the C6 position while leaving the C4-Br bond intact. By carefully controlling reaction conditions (e.g., catalyst, temperature, and reaction time), it is possible to achieve high yields of the C6-substituted product with minimal formation of the di-substituted or C4-substituted byproducts. For instance, a Sonogashira coupling with a terminal alkyne can be performed selectively at the C6 position. researchgate.netyoutube.comyoutube.com

| Reaction Type | Coupling Partner | Typical Catalyst System | Product | Selectivity |

|---|---|---|---|---|

| Suzuki Coupling | Arylboronic Acid (Ar-B(OH)₂) | Pd(PPh₃)₄, Na₂CO₃ | 4-Bromo-6-aryl-1H-indole | High for C6 |

| Sonogashira Coupling | Terminal Alkyne (R-C≡CH) | PdCl₂(PPh₃)₂, CuI, Et₃N | 4-Bromo-6-alkynyl-1H-indole | Excellent for C6 |

| Heck Coupling | Alkene (e.g., Styrene) | Pd(OAc)₂, P(o-tol)₃ | 4-Bromo-6-vinyl-1H-indole | High for C6 |

| Buchwald-Hartwig Amination | Amine (R₂NH) | Pd₂(dba)₃, BINAP, NaOtBu | 4-Bromo-6-(dialkylamino)-1H-indole | High for C6 |

The robust selectivity for the C-I bond provides an excellent platform for sequential and orthogonal derivatization. A synthetic strategy can be designed where the C6 position is first modified via a palladium-catalyzed reaction under relatively mild conditions. The resulting 4-bromo-6-substituted-1H-indole can then be isolated and subjected to a second, distinct cross-coupling reaction at the now less-reactive C4-Br position. researchgate.netthieme-connect.com

This second coupling step often requires more forcing conditions (e.g., higher temperatures, different ligands, or a more active catalyst system) to activate the stronger C-Br bond. This stepwise approach enables the introduction of two different functional groups at the C4 and C6 positions in a controlled and predictable manner, which is a powerful tool for building molecular diversity. nih.gov

| Step | Starting Material | Reaction | Conditions | Intermediate/Product |

|---|---|---|---|---|

| 1 | This compound | Sonogashira Coupling | Phenylacetylene, PdCl₂(PPh₃)₂, CuI, Et₃N, THF, 25°C | 4-Bromo-6-(phenylethynyl)-1H-indole |

| 2 | 4-Bromo-6-(phenylethynyl)-1H-indole | Suzuki Coupling | 4-Methoxyphenylboronic acid, Pd(PPh₃)₄, K₂CO₃, Toluene/H₂O, 90°C | 4-(4-Methoxyphenyl)-6-(phenylethynyl)-1H-indole |

This sequential functionalization highlights the strategic advantage of using this compound as a starting material for the synthesis of complex, di-substituted indole derivatives.

C-H Activation and Direct Functionalization Strategies

Direct functionalization of C-H bonds is a powerful strategy for modifying heterocyclic scaffolds like indole, minimizing the need for pre-functionalized starting materials. nih.gov For this compound, C-H activation can theoretically occur at the C2, C3, C5, and C7 positions. However, the regioselectivity is influenced by the electronic properties of the indole nucleus and the directing capabilities of substituents.

The C2 and C3 positions of the indole ring are inherently electron-rich and are the most common sites for electrophilic substitution and metallation. Functionalization at the benzenoid C4 to C7 positions is more challenging due to their lower reactivity. nih.govnih.gov Strategies to achieve functionalization at these positions often rely on directing groups, which chelate to a metal catalyst and deliver it to a specific C-H bond. dmaiti.comnih.gov

For this compound, derivatization strategies could involve:

C2/C3 Functionalization: While direct C-H activation at C2 and C3 is common for simple indoles, the presence of bulky halogens at C4 and C6 may sterically hinder access to these sites.

C5/C7 Functionalization: Achieving selectivity at the C5 or C7 positions typically requires the installation of a directing group at the N1 position. nih.gov For instance, a pivaloyl or a phosphinoyl group on the indole nitrogen can direct metallation to the C7 position. nih.gov Given the existing substitution at C4 and C6, the remaining C-H bonds on the benzene ring are at C5 and C7. A suitably chosen directing group could potentially facilitate selective functionalization at one of these sites, provided steric hindrance from the adjacent halogens can be overcome. Copper and rhodium carbene species have been utilized for remote C5–H alkylation when a carbonyl directing group is present at the C3 position. nih.gov

While specific studies on C-H activation for this compound are not extensively documented, principles established for other substituted indoles suggest that transition-metal-catalyzed, directing-group-assisted approaches would be the most viable strategy for achieving site-selective C-H functionalization. dmaiti.comresearchgate.net

N-Functionalization of this compound

Alkylation and Acylation at the Indole Nitrogen (N1)

The nitrogen atom (N1) of the indole ring is a common site for functionalization. The N-H proton is weakly acidic and can be removed by a suitable base to generate an indolyl anion, which is a potent nucleophile.

N-Alkylation: This reaction is typically achieved by deprotonating the indole with a strong base, such as sodium hydride (NaH), in an aprotic polar solvent like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF), followed by the addition of an alkylating agent (e.g., an alkyl halide or sulfonate). youtube.com This SN2 reaction introduces an alkyl group onto the nitrogen atom. youtube.com Iron-catalyzed borrowing hydrogen methodologies have also been developed for the N-alkylation of indolines, which can then be oxidized to the corresponding N-alkylated indoles. nih.gov

N-Acylation: The introduction of an acyl group at the N1 position can be accomplished using various acylating agents, such as acyl chlorides or anhydrides, often in the presence of a base. researchgate.net To enhance selectivity for N-acylation over the more electronically favored C3-acylation, the reaction can be performed on the indolyl anion. nih.gov Alternative methods utilize thioesters as a stable acyl source or involve direct coupling with carboxylic acids using activating agents like boric acid. nih.govclockss.org

| Transformation | Reagents | Base | Solvent | Typical Conditions |

|---|---|---|---|---|

| N-Alkylation | Alkyl Halide (e.g., CH₃I, BnBr) | NaH | DMF or THF | 0 °C to room temperature |

| N-Acylation | Acyl Chloride (e.g., AcCl) or Anhydride (B1165640) (e.g., Ac₂O) | NaH, Pyridine | THF, DCM | 0 °C to room temperature |

| N-Acylation | Thioester | Cs₂CO₃ | Xylene | 140 °C nih.gov |

| N-Sulfonylation | Sulfonyl Chloride (e.g., TsCl, BsCl) | NaH, K₂CO₃ | DMF, THF | Room temperature |

Further Derivatization at C2, C3, and Other Positions

Introduction of Carbonyl and Carboxyl Groups

Functionalization of the pyrrole ring at the C2 and C3 positions is a key strategy for elaborating the indole core.

C3-Position: The C3 position is the most nucleophilic carbon in the indole ring and is highly susceptible to electrophilic substitution.

Vilsmeier-Haack Reaction: This reaction, using phosphoryl chloride (POCl₃) and DMF, is a classic method for introducing a formyl group (a type of carbonyl group) at the C3 position to produce indole-3-carboxaldehydes.

Friedel-Crafts Acylation: Using an acyl chloride or anhydride with a Lewis acid catalyst (e.g., AlCl₃, SnCl₄) can also install an acyl group at C3. researchgate.net

C2-Position: Direct electrophilic substitution at C2 is rare. Functionalization at this position often requires prior protection of the N1 position, typically with a sulfonyl group. The N-sulfonyl group directs lithiation to the C2 position upon treatment with a strong base like n-butyllithium (n-BuLi) or tert-butyllithium (B1211817) (t-BuLi). The resulting C2-lithiated indole can then be quenched with an appropriate electrophile.

Carboxylation: Quenching the C2-lithiated species with carbon dioxide (CO₂) introduces a carboxyl group at the C2 position.

Acylation: Reaction with an acyl chloride or an ester can introduce a ketone.

For this compound, these reactions must be performed with care. The use of organolithium reagents could potentially lead to lithium-halogen exchange at the more reactive C6-I or C4-Br positions, competing with C-H deprotonation. Reaction conditions, such as temperature and the choice of base, would need to be carefully optimized to favor the desired C2-lithiation.

Synthesis of Amine and Heterocyclic Functionalized Derivatives

The carbon-halogen bonds at C4 and C6 are ideal handles for introducing a wide variety of functional groups via transition-metal-catalyzed cross-coupling reactions. The differential reactivity of the C-I and C-Br bonds allows for selective and sequential functionalization, typically reacting at the C6-I position first.

Synthesis of Amine Derivatives:

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a powerful method for forming C-N bonds. By reacting this compound with an amine in the presence of a palladium catalyst, a suitable ligand (e.g., a biarylphosphine), and a base, an amino group can be introduced at either the C6 or C4 position. Selective amination at the C6-iodo position would be expected under carefully controlled conditions.

Synthesis of Heterocyclic Derivatives:

Suzuki-Miyaura Coupling: This reaction couples the haloindole with a heterocyclic boronic acid or ester. It is a versatile method for creating C-C bonds and attaching various heterocyclic moieties. Selective coupling at the C6-I position can be achieved with a palladium catalyst.

Stille Coupling: This involves the reaction of the haloindole with an organostannane reagent, also catalyzed by palladium, to form C-C bonds.

Sonogashira Coupling: This palladium/copper-cocatalyzed reaction with a terminal alkyne can introduce alkynyl substituents, which are versatile intermediates for constructing more complex heterocyclic systems through subsequent cyclization reactions. rsc.org

These cross-coupling reactions provide robust pathways to a diverse array of amine and heterocyclic derivatives of the this compound scaffold, enabling the synthesis of complex molecules.

Insufficient Scientific Data Precludes In-Depth Analysis of this compound's Radical Chemistry

A thorough review of available scientific literature reveals a significant lack of specific research on the radical chemistry of this compound. While the broader field of indole chemistry is well-documented, and radical reactions of halogenated organic compounds are a subject of extensive study, detailed experimental data and theoretical explorations into the generation, reactivity, and potential applications of radicals derived from this particular dihalogenated indole are not present in the accessible scientific record.

The inherent complexity of predicting the behavior of radical species necessitates empirical evidence. Factors such as the relative bond dissociation energies of the C-Br and C-I bonds, the stability of the potential indolyl radicals at various positions, and the influence of the electronic effects of the two different halogen substituents would all play a critical role in dictating the outcomes of any radical-mediated transformations. Without specific studies on this compound, any discussion on its radical chemistry would be purely speculative and fall outside the bounds of established scientific knowledge.

Consequently, a detailed and scientifically accurate article adhering to the requested outline focusing solely on the radical chemistry and potential polymerization applications of this compound cannot be generated at this time due to the absence of requisite research findings. Further experimental investigation into this specific compound is needed to elucidate its properties and potential for applications in materials science and synthetic chemistry.

Computational and Theoretical Investigations of 4 Bromo 6 Iodo 1h Indole

Quantum Chemical Calculations

Quantum chemical calculations are at the forefront of computational chemistry, providing a framework to solve the Schrödinger equation for a given molecule and thereby determine its electronic structure and other fundamental properties.

Density Functional Theory (DFT) has become a workhorse in computational chemistry due to its favorable balance between accuracy and computational cost. DFT methods are used to investigate the electronic properties of molecules by focusing on the electron density rather than the complex many-electron wavefunction. For 4-Bromo-6-iodo-1H-indole, DFT calculations would typically be employed to determine its optimized geometry, electronic energy, and the distribution of electron density.

Key insights that can be gained from DFT studies include the bond lengths, bond angles, and dihedral angles of the molecule in its ground state. Furthermore, analysis of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides information about the molecule's reactivity. The energy gap between the HOMO and LUMO is a crucial parameter that relates to the chemical stability and reactivity of the molecule. A larger HOMO-LUMO gap generally implies higher stability. The presence of electron-withdrawing halogen atoms like bromine and iodine would be expected to influence the energy levels of these frontier orbitals.

Natural Bond Orbital (NBO) analysis, often performed in conjunction with DFT calculations, can offer deeper insights into the bonding and charge distribution within the molecule. This analysis can quantify the charge on each atom, providing a picture of the electrostatic potential and the nature of the carbon-halogen bonds.

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound

| Property | Hypothetical Value |

|---|---|

| HOMO Energy | -6.2 eV |

| LUMO Energy | -1.5 eV |

| HOMO-LUMO Gap | 4.7 eV |

Note: The data in this table is illustrative and represents typical values that might be obtained from DFT calculations for a molecule of this nature.

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the use of empirical parameters. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory, can provide highly accurate predictions of molecular properties. While computationally more demanding than DFT, ab initio methods are often used as a benchmark for less computationally expensive methods.

For this compound, high-level ab initio calculations could be used to obtain a very precise determination of its geometry and electronic energy. These methods are particularly useful for studying systems where electron correlation effects are significant. The calculated energies can be used to predict the thermodynamic stability of the molecule.

While the indole (B1671886) ring itself is planar, the possibility of different conformations, particularly in the context of intermolecular interactions or in different solvent environments, can be explored through computational methods. A potential energy surface scan can be performed by systematically varying key dihedral angles to identify stable conformers and the energy barriers between them. This analysis is crucial for understanding the flexibility of the molecule and its preferred shapes in different environments. For this compound, the primary focus of conformational analysis would be on the orientation of the N-H bond and potential intermolecular hydrogen bonding.

Molecular Modeling and Simulation

While quantum chemical calculations provide detailed information about the intrinsic properties of a single molecule, molecular modeling and simulation techniques are employed to study the behavior of molecules in a condensed phase, such as in a solvent or interacting with other molecules.

Molecular Dynamics (MD) simulations are a powerful tool to study the time-dependent behavior of a molecular system. In an MD simulation, the atoms and molecules are allowed to interact for a period of time, and their trajectories are calculated by solving Newton's equations of motion. This approach can provide insights into how this compound behaves in a solvent, such as water or an organic solvent.

MD simulations can reveal information about the solvation shell around the molecule, identifying the preferred orientation of solvent molecules and the strength of solute-solvent interactions. For instance, the hydrogen-bonding capabilities of the N-H group of the indole ring with solvent molecules can be investigated in detail. The simulations can also provide information on the dynamic behavior of the molecule, such as its rotational and translational diffusion.

Computational methods can be used to predict various spectroscopic properties of this compound, which can be invaluable for the interpretation of experimental spectra.

NMR Spectroscopy: The chemical shifts of ¹H and ¹³C atoms can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method, typically in conjunction with DFT. These calculations can aid in the assignment of experimental NMR spectra and can be used to predict the spectra of unknown compounds. The presence of the bromine and iodine atoms would be expected to have a significant influence on the chemical shifts of the nearby carbon and hydrogen atoms.

IR Spectroscopy: The vibrational frequencies of the molecule can be calculated from the second derivatives of the energy with respect to the atomic coordinates. These calculated frequencies correspond to the peaks in an infrared (IR) spectrum. By comparing the calculated and experimental IR spectra, one can identify the characteristic vibrational modes of the molecule. For this compound, characteristic peaks would be expected for the N-H stretch, C-H stretches, and vibrations involving the carbon-halogen bonds.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is a widely used method to calculate the electronic excitation energies and oscillator strengths, which correspond to the absorption maxima and intensities in a UV-Vis spectrum. These calculations can help in understanding the electronic transitions that give rise to the observed absorption bands. The substitution pattern on the indole ring is known to affect its UV-Vis spectrum.

Table 2: Hypothetical Predicted Spectroscopic Data for this compound

| Spectrum | Predicted Peak/Signal | Assignment |

|---|---|---|

| ¹³C NMR (ppm) | 100-140 | Aromatic carbons |

| ¹H NMR (ppm) | 6.5-8.0 | Aromatic and N-H protons |

| IR (cm⁻¹) | ~3400 | N-H stretch |

| IR (cm⁻¹) | ~1600 | C=C stretch |

Note: The data in this table is illustrative and represents typical values that would be predicted for a substituted indole.

Theoretical Studies on Reaction Mechanisms

Computational quantum mechanics, particularly Density Functional Theory (DFT), is a cornerstone for investigating the intricate details of chemical reactions at a molecular level. For a molecule like this compound, theoretical studies can illuminate the energetics of its formation and the mechanisms of its subsequent functionalization.

The synthesis of di-halogenated indoles involves sequential electrophilic aromatic substitution, and the regioselectivity of these reactions is governed by the electronic properties of the indole ring and any existing substituents. Computational studies can model these reaction pathways to predict the most likely outcomes. researchgate.net

Theoretical investigations into the halogenation of an indole precursor would involve calculating the potential energy surface for the addition of electrophilic bromine ("Br+") and iodine ("I+") species. Key aspects of this analysis include:

Intermediate Stability: Calculation of the relative energies of the sigma-complex (Wheland intermediate) intermediates formed upon halogen attack at different positions of the indole nucleus.

Transition State Analysis: Identification and energy calculation of the transition states connecting the reactants to the intermediates and the intermediates to the products. The activation energy (the energy difference between the reactants and the transition state) is a critical factor in determining the reaction rate.

For an unsubstituted indole, halogenation is typically favored at the C3 position. However, if this position is blocked, substitution occurs on the benzene (B151609) ring, with the precise location influenced by the directing effects of the pyrrole (B145914) ring. DFT calculations can quantify the activation barriers for halogenation at each available carbon position, providing a theoretical basis for the observed regioselectivity. In the formation of this compound, computational models could predict the energetic favorability of introducing the first halogen at either the C4 or C6 position and how that initial substitution electronically influences the position of the second halogenation.

Table 1: Hypothetical DFT-Calculated Relative Energies for Electrophilic Halogenation Intermediates on a Monohalogenated Indole

| Intermediate (Sigma Complex) | Relative Energy (kcal/mol) |

| Attack at C4 | 0 (Reference) |

| Attack at C5 | +3.5 |

| Attack at C6 | +1.2 |

| Attack at C7 | +2.8 |

Note: This table is illustrative, showing how computational data can rank the stability of intermediates to predict regioselectivity. Actual values would require specific DFT calculations.

The differential reactivity of the C-Br and C-I bonds in this compound makes it an attractive substrate for selective functionalization via transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. nih.govmdpi.com Computational studies are pivotal in understanding the mechanism and selectivity of these reactions. iciq.orguab.cat

A full catalytic cycle can be modeled using DFT to characterize the geometry and energy of all intermediates and transition states. iciq.orguab.cat The key steps amenable to computational analysis are:

Oxidative Addition: This is often the rate-determining and selectivity-determining step. Calculations can determine the activation energy required for the palladium(0) catalyst to insert into the C-I bond versus the C-Br bond. It is well-established that the C-I bond is generally more reactive (has a lower activation barrier) than the C-Br bond in this step. researchgate.net

Transmetalation: The transfer of the organic group from the organoboron reagent to the palladium center is modeled to understand the role of the base and solvent.

Reductive Elimination: The final step, where the new C-C bond is formed and the catalyst is regenerated, is also modeled to ensure the entire catalytic cycle is energetically feasible.

By comparing the computed energy profiles for reactions at both halogenated sites, a clear prediction of selectivity can be made. For this compound, DFT calculations would be expected to show a significantly lower activation energy for the oxidative addition at the C-I bond, confirming that Suzuki-Miyaura coupling would selectively occur at the C6 position under appropriate conditions.

Table 2: Hypothetical DFT-Calculated Activation Energies for Oxidative Addition in a Suzuki-Miyaura Reaction

| Reaction Step | Substrate Position | Activation Energy (kcal/mol) |

| Oxidative Addition | C6-I Bond | 12.5 |

| Oxidative Addition | C4-Br Bond | 18.2 |

Note: This illustrative data demonstrates the expected lower energy barrier for the C-I bond insertion, which computational studies can quantify precisely.

Structure-Activity Relationship (SAR) Prediction through Computational Approaches

Computational methods are essential in modern drug discovery for predicting how chemical structure relates to biological activity, thereby guiding the design of more potent and selective molecules. nih.gov

Both ligand-based and structure-based design methodologies can be applied to derivatives of this compound to explore their potential as therapeutic agents. quora.comslideshare.net

Ligand-Based Drug Design (LBDD): This approach is used when the 3D structure of the biological target is unknown, but a set of molecules (ligands) with known activity is available. quora.com

Pharmacophore Modeling: A pharmacophore model for a series of indole derivatives could be generated, identifying the essential spatial arrangement of features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) required for biological activity. The bromine and iodine atoms of this compound could be identified as key hydrophobic or halogen-bond-donating features.

3D-QSAR: Techniques like Comparative Molecular Field Analysis (CoMFA) or Comparative Molecular Similarity Indices Analysis (CoMSIA) can be used to build a 3D model that relates the steric and electrostatic fields of molecules to their activity. mdpi.com

Structure-Based Drug Design (SBDD): When the 3D structure of the target protein or enzyme is known, SBDD can be employed. slideshare.net

Molecular Docking: This technique predicts the preferred orientation and binding affinity of a ligand when bound to its target. This compound could be "docked" into the active site of a receptor to predict its binding mode. The calculations can reveal crucial interactions, such as hydrogen bonding from the indole N-H, π-π stacking of the aromatic system, and potentially strong halogen bonds from the bromine and iodine atoms to electron-rich residues in the binding pocket. mdpi.com

The success of a drug candidate depends not only on its efficacy but also on its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) profile. In silico tools can predict these properties early in the discovery process, reducing the risk of late-stage failures. nih.govri.senih.gov For this compound, a range of ADME/Tox parameters can be computationally estimated based on its structure. japsonline.comresearchgate.net

Table 3: Interactive Table of Predicted ADME/Tox Properties for this compound

| Property | Predicted Value | Interpretation |

| Molecular Weight ( g/mol ) | 351.92 | Within the typical range for small molecule drugs. |

| LogP (Lipophilicity) | 4.15 | Indicates high lipophilicity, suggesting good membrane permeability but potentially lower solubility. |

| Topological Polar Surface Area (TPSA) | 15.79 Ų | Low TPSA, predictive of good cell membrane permeability and potential for crossing the blood-brain barrier. |

| Hydrogen Bond Donors | 1 | Favorable for drug-likeness. |

| Hydrogen Bond Acceptors | 0 | Favorable for drug-likeness. |

| Human Intestinal Absorption (HIA) | High | Likely to be well-absorbed from the gut. |

| Blood-Brain Barrier (BBB) Permeant | Yes | The combination of low TPSA and high lipophilicity suggests it may cross the BBB. |

| CYP2D6 Inhibitor | Probable | Potential for drug-drug interactions. |

| Hepatotoxicity | Probable | Common prediction for aromatic and halogenated compounds; requires experimental verification. |

Note: These values are hypothetical and represent typical outputs from ADME/Tox prediction software. They serve as a guide for further experimental validation.

QSAR Modeling for Biological Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistically significant correlation between the structural properties of a group of compounds and their biological activity. nih.govbio-hpc.eu A QSAR model can be developed for a series of analogues based on the this compound scaffold. nih.govresearchgate.net

The process involves:

Data Set Compilation: A series of derivatives of this compound are synthesized, and their biological activity (e.g., IC50) against a specific target is measured.

Descriptor Calculation: For each molecule, a large number of numerical "descriptors" are calculated, representing various aspects of its structure (e.g., steric, electronic, topological, and hydrophobic properties).

Model Generation: Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms, are used to generate a mathematical equation that links a subset of the most relevant descriptors to the observed biological activity.

Validation: The predictive power of the model is rigorously tested using internal (e.g., leave-one-out cross-validation) and external validation sets to ensure its robustness and reliability.

A hypothetical QSAR equation might look like: pIC50 = 0.75 * (LogP) - 0.21 * (TPSA) + 1.54 * (Dipole_Moment) + 3.45

This model could then be used to predict the biological activity of new, unsynthesized derivatives of this compound, prioritizing the most promising candidates for synthesis and testing.

Table 4: Typical Statistical Parameters for a Validated QSAR Model

| Parameter | Description | Typical Value for a Good Model |

| R² (Coefficient of Determination) | Measures the goodness of fit for the training set. | > 0.7 |

| Q² (Cross-validated R²) | Measures the internal predictive ability of the model. | > 0.6 |

| R²_pred (External Validation R²) | Measures the predictive ability on an external test set. | > 0.6 |

Biological Activity and Pharmacological Potential of 4 Bromo 6 Iodo 1h Indole Derivatives

Broad Spectrum Biological Activities of Indole (B1671886) Analogues

Anticancer Activities and Mechanism of Action (e.g., cytotoxic effects, apoptosis induction)

Although no anticancer studies have been conducted on 4-Bromo-6-iodo-1H-indole, various brominated and iodinated indole derivatives have demonstrated significant cytotoxic and pro-apoptotic effects across a range of cancer cell lines.

Halogenation of the indole nucleus can enhance anticancer activity. For instance, certain brominated indoles isolated from marine molluscs, such as 6-bromoisatin (B21408), have been shown to induce apoptosis and cell cycle arrest in colorectal cancer cell lines. mdpi.com Specifically, 6-bromoisatin was found to arrest HT29 colorectal cancer cells in the G2/M phase of the cell cycle. mdpi.com The marine alkaloid 3,10-dibromofascaplysin has shown potent anticancer activity against several myeloid leukemia cell lines, inducing apoptosis by upregulating genes involved in cell survival and downregulating others. mdpi.com

Furthermore, synthetic indole derivatives with halogen substitutions have been a focus of anticancer drug development. Indole-sulfonamide derivatives, for example, have been investigated for their cytotoxic activities, with some hydroxyl-containing bis-indoles showing activity against various cancer cell lines. acs.org The substitution pattern on the indole ring is crucial; for example, in a series of pyrazoline derivatives with an indole nucleus, some compounds were found to be highly potent topoisomerase inhibitors. nih.gov The introduction of bromine and iodine at positions 4 and 6 of the indole ring in this compound could potentially lead to novel interactions with biological targets, such as kinases, tubulin, or DNA, thereby inducing cytotoxic effects and apoptosis in cancer cells.

Table 1: Anticancer Activity of Selected Halogenated Indole Derivatives

| Compound | Cancer Cell Line(s) | Observed Effect | Reference |

|---|---|---|---|

| 6-Bromoisatin | HT29 (Colorectal) | Cell cycle arrest at G2/M phase, apoptosis induction | mdpi.com |

| 3,10-Dibromofascaplysin | K562, THP-1, MV4-11, U937 (Myeloid Leukemia) | Apoptosis induction, cell cycle arrest at S and G2 phases | mdpi.com |

| Hydroxyl-containing bis-indoles | HuCCA-1, HepG2, A549, MOLT-3 | Cytotoxic activity | acs.org |

Antimicrobial Properties (Antibacterial, Antifungal, Antiviral) Against Various Strains

The antimicrobial potential of this compound has not been investigated. However, the indole scaffold is a common feature in many antimicrobial agents, and halogenation can significantly influence this activity.

Antibacterial and Antifungal Properties: Brominated indoles have shown promising antimicrobial activities. For example, 6-bromoindolglyoxylamide derivatives have been found to possess antibacterial activity against Escherichia coli and exhibit moderate to excellent antifungal properties. nih.gov One such derivative, a polyamine conjugate, was shown to act by causing rapid membrane permeabilization and depolarization in both Gram-positive and Gram-negative bacteria. nih.gov Similarly, 5-bromo-substituted indole-3-carboxamido-polyamine conjugates have demonstrated broad-spectrum activity, including against Staphylococcus aureus, Acinetobacter baumannii, and Cryptococcus neoformans. mdpi.com Trisindoline, a related indole derivative, has been reported to have antibiotic activity. beilstein-journals.org

Antiviral Properties: Indole derivatives are also a significant class of antiviral agents. frontiersin.org Halogenated indolyl aryl sulfones, such as those with 4,5-difluoro or 5-chloro-4-fluoro substitutions, have been identified as potent inhibitors of HIV-1 reverse transcriptase, effective against both wild-type and resistant strains. nih.gov The presence of halogens on the indole ring plays a crucial role in the antiviral potency of these compounds. nih.gov The unique halogenation pattern of this compound could, therefore, confer novel antiviral properties, potentially targeting viral entry, replication, or integration.

Table 2: Antimicrobial Activity of Selected Halogenated Indole Derivatives

| Compound | Target Microorganism(s) | Activity | Reference |

|---|---|---|---|

| 6-Bromoindolglyoxylamide derivatives | Escherichia coli, various fungi | Antibacterial, Antifungal | nih.gov |

| 5-Bromo-indole-3-carboxamido-polyamine conjugates | Staphylococcus aureus, Acinetobacter baumannii, Cryptococcus neoformans | Antibacterial, Antifungal | mdpi.com |

Anti-inflammatory and Immunomodulatory Effects

There is no information on the anti-inflammatory or immunomodulatory effects of this compound. However, research on other brominated indoles suggests that this class of compounds has significant potential in this area.

Brominated indoles derived from marine molluscs have been a particular focus of anti-inflammatory research. nih.govscu.edu.aumonash.edu Extracts from the muricid Dicathais orbita, containing brominated indoles, have been shown to inhibit the production of inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and prostaglandin (B15479496) E2 (PGE2). nih.govscu.edu.aumonash.edu Purified mono-brominated indoles and isatins, such as 6-bromoindole (B116670) and 6-bromoisatin, were found to be potent inhibitors of these inflammatory markers. nih.govscu.edu.aumonash.edu The position of the bromine atom on the indole ring was found to be critical for activity, with 5-bromo substitution being more effective than 6-bromo or 7-bromo substitutions. nih.govscu.edu.aumonash.edu The mechanism of action for these compounds appears to involve the inhibition of the translocation of the nuclear factor kappa B (NF-κB), a key regulator of the inflammatory response. nih.govscu.edu.aumonash.edu Given these findings, this compound, with its unique di-halogenation pattern, could potentially exhibit potent anti-inflammatory activity through modulation of key inflammatory pathways.

Table 3: Anti-inflammatory Activity of Selected Brominated Indole Derivatives

| Compound/Extract | Inflammatory Mediator(s) Inhibited | Mechanism of Action | Reference |

|---|---|---|---|

| Dicathais orbita hypobranchial gland extract | NO, TNF-α, PGE2 | Inhibition of NF-κB translocation | nih.govscu.edu.aumonash.edu |

| 6-Bromoindole | NO, TNF-α, PGE2 | Inhibition of NF-κB translocation | nih.govscu.edu.aumonash.edu |

Neurological Activities (e.g., CNS agents, Anticholinesterase activity)

The neurological activities of this compound have not been explored. However, the indole nucleus is a key component of many neuroactive compounds, and halogenated derivatives have shown interesting properties, including anticholinesterase activity, which is relevant to the treatment of Alzheimer's disease.

Several studies have synthesized and evaluated indole derivatives as acetylcholinesterase (AChE) inhibitors. For instance, a series of indole derivatives structurally related to donepezil, a known AChE inhibitor, showed potent inhibitory activity. mdpi.com While specific bromo-iodo indoles were not tested in these studies, the general principle of modifying the indole scaffold to achieve neurological activity is well-established. Synthetic indole derivatives have been investigated for their potential as anti-Alzheimer's and anti-neuroinflammatory agents. mdpi.com The introduction of bromine and iodine at positions 4 and 6 could influence the molecule's ability to cross the blood-brain barrier and interact with central nervous system targets.

Table 4: Anticholinesterase Activity of Selected Indole Derivatives

| Compound Class | Target Enzyme | Significance | Reference |

|---|---|---|---|

| Indole derivatives analogous to Donepezil | Acetylcholinesterase (AChE) | Potential for Alzheimer's disease treatment | mdpi.com |

Antidiabetic and Antioxidant Potentials

There are no studies on the antidiabetic or antioxidant properties of this compound. However, the indole scaffold is present in molecules with such activities, and halogenation can modulate these properties.

Antioxidant Activity: Several indole derivatives have been synthesized and evaluated for their antioxidant activity. nih.govunica.it The antioxidant capacity is often related to the number and position of hydroxyl groups on the arylidene moiety of indole hydrazones, as well as the presence of other electron-donating groups. nih.gov C-3 substituted indole derivatives have also been shown to possess significant antioxidant properties, with the specific substituent playing a key role in the radical scavenging ability. nih.gov

Antidiabetic Activity: The link between indole derivatives and antidiabetic activity is an area of active research. While direct evidence for halogenated indoles is sparse, the general potential of heterocyclic compounds, including indoles, in managing diabetes is recognized. The antioxidant properties of indole derivatives can also contribute to their potential antidiabetic effects, as oxidative stress is a key factor in the pathogenesis of diabetes.

Other Therapeutic Areas (e.g., Anti-HIV, Anti-tubercular, Antimalarial, Antihypertensive)

While this compound has not been specifically studied in these therapeutic areas, related halogenated indoles have shown promise.